molecular formula C22H19FN4O5 B2705715 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-68-0

6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2705715
CAS No.: 2034459-68-0
M. Wt: 438.415
InChI Key: JFTPHBRUIXTJPP-UHFFFAOYSA-N
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Description

6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19FN4O5 and its molecular weight is 438.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Intermediate Compounds

The synthesis of complex quinazoline derivatives, including those similar to the target compound, involves several steps that enable the formation of its intricate structure. Notably, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b][1,8]naphthyridine-3,4-dione, which shares structural similarities, showcases the use of iminochlorothioformates in a key step for obtaining phenylthio derivatives, indicating a versatile approach to synthesizing related compounds (Chu & Claiborne, 1991). This methodology exemplifies the chemical strategies employed in synthesizing fluorinated quinazoline derivatives for various scientific applications.

Antagonistic Properties and Biological Activities

The exploration of bicyclic triazolone and triazine dione derivatives reveals their potential in antagonizing 5-HT2 receptors, a property integral for developing therapeutics targeting serotonin receptors. Compounds demonstrating potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo highlight the nuanced pharmacological profiles these molecules can exhibit, underscoring the relevance of fluorinated quinazoline derivatives in medicinal chemistry and neuroscience research (Watanabe et al., 1992).

Antibacterial Applications

The development of novel fluoroquinolone compounds, including 1-substituted-6-fluoro derivatives, showcases the antibacterial potential of such molecules. Their synthesis and evaluation for antibacterial activity represent a critical step in addressing the need for new antibiotics, especially in combatting resistant bacterial strains, highlighting the broader implications of fluorinated quinazoline derivatives in the field of infectious diseases (Li et al., 2004).

Photoinduced Reactions for Synthesis

Research into the microscopic mechanisms of light-induced tetrazole-quinone cycloadditions provides insights into the synthesis of pyrazole-fused quinones. This innovative approach, leveraging ultraviolet light to initiate reactions leading to the efficient synthesis of complex molecules, underscores the potential of using fluorinated quinazoline derivatives in photochemical applications and the development of new synthetic methodologies (He et al., 2021).

Properties

IUPAC Name

6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPHBRUIXTJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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